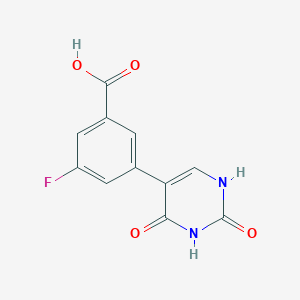
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine is a synthetic compound with a molecular formula of C8H9ClN2O3. It is a white, crystalline solid with a melting point of 194-196°C. It has a wide range of uses in scientific research, including in organic synthesis and as a biochemical reagent. This compound has been studied extensively in recent years, and its potential applications in research are now being explored.
Applications De Recherche Scientifique
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine has a wide range of scientific research applications. It has been used as a starting material for the synthesis of a range of other compounds, including heterocyclic compounds, nucleoside analogues, and antifungal agents. It has also been used as a reagent in organic synthesis, as a catalyst in the formation of iminium ions, and as a chromogenic reagent for the determination of amines. In addition, it has been used in the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine is not yet fully understood. However, it is believed to involve the formation of an iminium ion intermediate, which is then attacked by a nucleophile to form the desired product. This mechanism has been observed in the synthesis of heterocyclic compounds and nucleoside analogues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine are not yet fully understood. However, it has been observed to have antioxidant activity in vitro, as well as anti-inflammatory and anti-tumor effects in animal models. In addition, it has been observed to have some activity against certain pathogens, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. The main limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine in scientific research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. In addition, further research could be done into its potential uses as an antimicrobial agent, as well as its potential use in the synthesis of novel drugs. Finally, further research could be done into its potential use as a reagent in the synthesis of heterocyclic compounds and nucleoside analogues.
Méthodes De Synthèse
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine can be synthesized via a three-step process. The first step involves the reaction of 4-chloro-2-methoxyphenylmagnesium bromide with pyrimidine-2,4-diol in the presence of a base. This reaction yields 5-(4-chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine as the major product. The second step involves the reaction of the product with an acid, such as hydrochloric acid, to yield the desired compound. The third step involves purification of the product by recrystallization, resulting in a 95% pure product.
Propriétés
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-4-6(12)2-3-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXBSVJFLXIBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)


![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)





![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385818.png)